molecular formula C18H22N6O4 B12919365 2'-Deoxy-8-(2,6-dimethylanilino)guanosine CAS No. 176712-94-0

2'-Deoxy-8-(2,6-dimethylanilino)guanosine

Katalognummer: B12919365
CAS-Nummer: 176712-94-0
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: IQRGAHLECAFOBY-QJPTWQEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Deoxy-8-(2,6-dimethylanilino)guanosine is a modified nucleoside analog derived from guanosine. It is characterized by the substitution of the hydrogen atom at the 8th position of the guanine base with a 2,6-dimethylanilino group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-8-(2,6-dimethylanilino)guanosine typically involves the following steps:

    Starting Material: The synthesis begins with 2’-deoxyguanosine as the starting material.

    Nitration: The guanine base is nitrated at the 8th position using a nitrating agent such as nitric acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group is substituted with a 2,6-dimethylanilino group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of 2’-Deoxy-8-(2,6-dimethylanilino)guanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxy-8-(2,6-dimethylanilino)guanosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the guanine base.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 8th position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic aromatic substitution reactions often require catalysts like palladium and solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various derivatives of 2’-Deoxy-8-(2,6-dimethylanilino)guanosine with modified functional groups, which can be further studied for their unique properties and applications.

Wissenschaftliche Forschungsanwendungen

2’-Deoxy-8-(2,6-dimethylanilino)guanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and as a probe in studying nucleic acid interactions.

    Biology: The compound is utilized in the study of DNA replication and repair mechanisms, as well as in the development of antiviral and anticancer agents.

    Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer due to its ability to interfere with nucleic acid metabolism.

    Industry: The compound is used in the development of diagnostic tools and as a component in biochemical assays.

Wirkmechanismus

The mechanism of action of 2’-Deoxy-8-(2,6-dimethylanilino)guanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The 2,6-dimethylanilino group at the 8th position of the guanine base alters the hydrogen bonding pattern, leading to mismatches during DNA replication. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2’-Deoxyguanosine: The parent compound without the 2,6-dimethylanilino modification.

    8-Oxo-2’-deoxyguanosine: An oxidized derivative of 2’-deoxyguanosine.

    2’-Deoxy-L-guanosine: An enantiomer of 2’-deoxyguanosine.

Uniqueness

2’-Deoxy-8-(2,6-dimethylanilino)guanosine is unique due to the presence of the 2,6-dimethylanilino group, which imparts distinct chemical and biological properties. This modification enhances its ability to interfere with nucleic acid metabolism, making it a valuable tool in research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

176712-94-0

Molekularformel

C18H22N6O4

Molekulargewicht

386.4 g/mol

IUPAC-Name

2-amino-8-(2,6-dimethylanilino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C18H22N6O4/c1-8-4-3-5-9(2)13(8)20-18-21-14-15(22-17(19)23-16(14)27)24(18)12-6-10(26)11(7-25)28-12/h3-5,10-12,25-26H,6-7H2,1-2H3,(H,20,21)(H3,19,22,23,27)/t10-,11+,12+/m0/s1

InChI-Schlüssel

IQRGAHLECAFOBY-QJPTWQEYSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)NC2=NC3=C(N2[C@H]4C[C@@H]([C@H](O4)CO)O)N=C(NC3=O)N

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC2=NC3=C(N2C4CC(C(O4)CO)O)N=C(NC3=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.